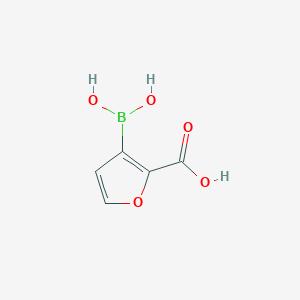

2-Carboxyfuran-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-boronofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO5/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZNVGFKPNVLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(OC=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Carboxyfuran-3-boronic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-carboxyfuran-3-boronic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Furan scaffolds are prevalent in numerous biologically active compounds, and the introduction of a boronic acid moiety at the C3 position, adjacent to a carboxylic acid at C2, offers a unique handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions. This document details a proposed synthetic route, leveraging a directed ortho-metalation strategy, and outlines the expected analytical characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this versatile molecule.

Introduction: The Significance of this compound

Furan-containing molecules are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a boronic acid functional group further enhances the synthetic utility of these scaffolds, primarily through its role in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[2][3]

This compound is a particularly interesting molecule due to the juxtaposition of two key functional groups: a carboxylic acid and a boronic acid. The carboxylic acid can act as a bioisostere for other functional groups or provide a point of attachment for further derivatization, while the boronic acid allows for the introduction of aryl or heteroaryl substituents through Suzuki-Miyaura coupling.[4][5] However, the synthesis of this specific molecule is challenging due to the inherent instability of many furan boronic acids, which are prone to protodeboronation.[6][7] This guide proposes a robust synthetic strategy that addresses these stability issues through the use of a protected boronic acid ester intermediate.

Proposed Synthetic Pathway: A Directed ortho-Metalation Approach

A direct and regioselective synthesis of this compound can be envisioned through a directed ortho-metalation (DoM) strategy.[2] This approach utilizes the directing ability of the carboxylate group (in its ester form) to facilitate metalation at the adjacent C3 position, followed by quenching with a boron electrophile.

The proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

Step 1: Esterification of Furan-2-carboxylic acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial for two reasons: it prevents the acidic proton of the carboxylic acid from interfering with the strong base used in the subsequent lithiation step, and the ester group can act as a directing group for the ortho-metalation.

Experimental Protocol:

-

To a solution of furan-2-carboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl furan-2-carboxylate.

Step 2: Directed Lithiation and Borylation

This is the key step where the boron functionality is introduced at the C3 position. The methoxycarbonyl group at C2 directs the deprotonation by a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to the adjacent C3 position. The resulting lithiated intermediate is then quenched with an electrophilic boron source, such as isopropoxypinacolborane, to form the stable pinacol boronate ester.[8]

Experimental Protocol:

-

Prepare a solution of LDA (1.1 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of methyl furan-2-carboxylate (1.0 eq) in dry THF to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add a solution of isopropoxypinacolborane (1.2 eq) in dry THF to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl 3-(pinacolboryl)furan-2-carboxylate.

Step 3: Hydrolysis of the Ester and Boronate Ester

The final step involves the simultaneous hydrolysis of both the methyl ester and the pinacol boronate ester to yield the target this compound. Basic hydrolysis conditions are typically employed for this transformation. It is important to note that the resulting boronic acid may be unstable and should be used promptly or stored under appropriate conditions.

Experimental Protocol:

-

Dissolve the methyl 3-(pinacolboryl)furan-2-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add an excess of lithium hydroxide (3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to pH 2-3 with cold 1M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data based on the analysis of structurally related compounds.

Caption: Logical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 | br s | -COOH |

| ~8.0-9.0 | br s | -B(OH)₂ |

| ~7.8 | d | H5 |

| ~6.7 | d | H4 |

The broad singlets for the carboxylic acid and boronic acid protons are due to hydrogen bonding and exchange with residual water in the solvent.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Carboxylic acid) |

| ~150 | C5 |

| ~148 | C2 |

| ~115 | C4 |

| Not observed | C3 (due to quadrupolar relaxation) |

The carbon atom attached to the boron (C3) is often difficult to observe in ¹³C NMR spectra due to quadrupolar broadening.

Predicted ¹¹B NMR Data (in DMSO-d₆):

A broad singlet is expected in the range of δ 28-33 ppm, which is characteristic of a trigonal planar boronic acid.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-2400 (broad) | O-H stretch (Carboxylic acid and Boronic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1350 | B-O stretch |

| ~1100 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

For electrospray ionization in negative mode (ESI-), the deprotonated molecule [M-H]⁻ would be expected at an m/z corresponding to the molecular formula C₅H₄BO₅. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Applications and Future Perspectives

This compound is a promising building block for the synthesis of novel pharmaceutical candidates. Its bifunctional nature allows for diverse chemical modifications. For instance, the carboxylic acid can be converted to amides or esters, while the boronic acid can participate in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents.[4][5]

Future research could focus on the development of more stable derivatives of this compound, such as N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts, to enhance its shelf-life and ease of handling in synthetic applications.[6][7]

Conclusion

References

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.

- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). National Institutes of Health.

- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). National Institutes of Health.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.

- 2-Furoic acid. (n.d.). Wikipedia.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.). ResearchGate.

- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.

- Boronic Acids in Suzuki Coupling: A Pharma Intermediate Guide. (n.d.).

- 2-Furancarboxylic acid. (n.d.). PubChem.

- Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). (n.d.). Cheméo.

- 2-Furancarboxylic acid. (n.d.). NIST WebBook.

- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Semantic Scholar.

- Standard Lithiation–Borylation A user's guide. (2017).

- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkat USA.

- Furan-3-boronic acid. (n.d.). PubChem.

- 2-Furancarboxylic acid. (n.d.). NIST WebBook.

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617) [hmdb.ca]

- 2. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. madridge.org [madridge.org]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Furan-3-boronic acid | C4H5BO3 | CID 2734358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

Physicochemical properties of 2-Carboxyfuran-3-boronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Carboxyfuran-3-boronic acid

Introduction

This compound is a bifunctional organic compound that incorporates a furan scaffold substituted with both a carboxylic acid and a boronic acid group. This unique combination of functionalities makes it a molecule of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. The carboxylic acid moiety serves as a classic hydrogen bond donor and acceptor and can be readily derivatized, while the boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols (such as sugars), act as a transition metal catalyst ligand in cross-coupling reactions, and serve as a bioisostere for carboxylic acids.[1]

The inherent properties of this molecule—its acidity, solubility, and stability—are critical determinants of its behavior in both biological and chemical systems. Understanding these physicochemical characteristics is paramount for its effective application, from designing new therapeutic agents to developing novel synthetic methodologies. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and insights into its stability and handling, grounded in established scientific principles.

Core Chemical and Physical Properties

The properties of this compound are dictated by the interplay between the electron-rich furan ring, the Brønsted acidity of the carboxyl group, and the Lewis acidity of the boronic acid group. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts and related analogues.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 3-(Dihydroxyboranyl)furan-2-carboxylic acid | IUPAC Nomenclature |

| CAS Number | 1072952-23-8 | [2] |

| Molecular Formula | C₅H₅BO₅ | [2] |

| Molecular Weight | 155.90 g/mol | [2] |

| Appearance | White to off-white solid (Expected) | General appearance of similar organic acids. |

| pKa Values | Two distinct pKa values are expected: • Carboxylic Acid: ~3-4 • Boronic Acid: ~7-9 | The carboxylic acid pKa is inferred from 2-furoic acid (pKa ≈ 3.12).[3] The boronic acid pKa is for the equilibrium with hydroxide and is in the typical range for aryl boronic acids, though potentially lowered by the adjacent electron-withdrawing carboxyl group.[4][5] |

| Solubility | • Water: Sparingly soluble. • Aqueous Base (e.g., NaOH, NaHCO₃): Soluble due to salt formation.[6][7] • Polar Organic Solvents (e.g., DMSO, DMF, Methanol): Expected to be soluble. | Based on general principles for small, polar organic molecules containing acidic functional groups.[7] |

| Stability | Potentially unstable under certain conditions. Susceptible to oxidation and protodeboronation, common degradation pathways for boronic acids.[8][9] The furan ring can also be sensitive to strong acids and oxidizing agents.[10][11] |

Experimental Characterization Protocols

Accurate characterization is the foundation of reliable research. The following protocols outline robust methods for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the initial characterization of a research compound like this compound.

Caption: General workflow for physicochemical characterization.

Determination of Acid Dissociation Constants (pKa)

The molecule possesses two acidic protons, requiring a careful titration to resolve both pKa values. Potentiometric titration is the gold standard for this measurement.[4][12]

Principle: The compound is dissolved in water and titrated with a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points for the deprotonation of the carboxylic acid and the formation of the boronate anion, respectively.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh approximately 15-20 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water. Gentle warming or the addition of a small amount of co-solvent like methanol may be necessary if solubility is low.

-

Prepare a standardized solution of 0.1 M NaOH, ensuring it is also CO₂-free.

-

Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

-

-

Titration:

-

Place the dissolved sample in a jacketed beaker maintained at 25 °C and immerse the calibrated pH electrode and a magnetic stir bar.

-

Use an auto-titrator or a burette to add the 0.1 M NaOH solution in small, precise increments (e.g., 0.02-0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added. This will generate a titration curve with two inflection points.

-

Calculate the first derivative (dpH/dV) and plot it against the titrant volume. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa for the carboxylic acid (pKa₁) is the pH at the volume of NaOH halfway to the first equivalence point.

-

The pKa for the boronic acid (pKa₂) is the pH at the volume of NaOH halfway between the first and second equivalence points.

-

Qualitative Solubility Assessment

A systematic solubility assessment is crucial for formulation and assay development. This protocol uses a simple decision-tree approach.[6][7][13]

Principle: Solubility is tested in a sequence of solvents to classify the compound based on its acidic and polar nature. Solubility in basic or acidic solutions indicates the presence of acidic or basic functional groups, respectively.

Caption: Decision tree for qualitative solubility testing.

Step-by-Step Protocol:

-

Water Solubility: Add ~2 mg of the compound to 0.5 mL of deionized water in a small test tube. Vortex or shake vigorously for 1-2 minutes. Observe for dissolution.[6]

-

Solubility in Aqueous Base: If insoluble in water, use a fresh sample and test solubility in 0.5 mL of 5% NaOH solution. The formation of the sodium carboxylate and boronate salts should render it soluble.

-

Solubility in Weak Base: If soluble in NaOH, test a fresh sample in 5% NaHCO₃. Sodium bicarbonate is a weaker base and will selectively deprotonate the stronger carboxylic acid (pKa ~3-4) but not the weaker boronic acid (pKa ~7-9). Observation of effervescence (CO₂ gas) is a strong confirmation of a carboxylic acid.[7][13]

-

Solubility in Aqueous Acid: Test solubility in 5% HCl. The compound is expected to be insoluble as both acidic functional groups will be fully protonated.

-

Organic Solvents: Test solubility in common organic solvents such as methanol, ethanol, DMSO, and acetone.

Reactivity and Stability Profile

The stability of this compound is a key consideration for its storage and use. Several degradation pathways are possible.

-

Oxidative Instability: Boronic acids are susceptible to oxidation, particularly at physiological pH.[9] The presence of reactive oxygen species can lead to the replacement of the C-B bond with a C-O bond, degrading the molecule. Research has shown that intramolecular coordination can significantly enhance the oxidative stability of boronic acids.[9][14] The proximity of the carboxylic acid to the boronic acid in this molecule may allow for the formation of a five-membered "boralactone" ring, which could potentially increase its stability compared to a simple aryl boronic acid.[9]

-

Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced with a C-H bond, particularly under harsh pH conditions or in the presence of certain metals.

-

Furan Ring Instability: The furan ring itself can be unstable under strongly acidic conditions or in the presence of strong oxidizing agents, which can lead to ring-opening or polymerization.[15][16]

Storage Recommendations: To mitigate degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place. For long-term storage, refrigeration is recommended.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[18]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[17]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material using dry methods and place it in a sealed container for disposal.

Conclusion

This compound is a valuable research chemical with a rich set of physicochemical properties defined by its unique bifunctional structure. Its acidic nature governs its solubility and interactions in aqueous media, while the boronic acid moiety offers versatile reactivity that is tempered by potential stability challenges. The experimental protocols detailed in this guide provide a clear framework for researchers to accurately characterize this compound, ensuring its effective and safe use in the laboratory. A thorough understanding of its pKa, solubility, and stability profile is the critical first step toward unlocking its full potential in the development of new technologies and therapeutics.

References

- Carboxylic Acid Unknowns and Titration. (n.d.).

- Hall, D. G. (Ed.). (2011).

- Gilbert, J. C., & Martin, S. F. (2016). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.

- Scribd. (n.d.). Carboxylic Acids: Solubility & Reactions.

- Emsley, A. M., et al. (2000). Degradation of cellulosic insulation in power transformers. Part 2: Formation of furan products in insulating oil. IEE Proceedings-Science, Measurement and Technology.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Scribd. (n.d.). Solubility of Carboxylic Acids in 5% Nahco.

- CP Lab Safety. (n.d.). 2-Boronofuran-3-carboxylic acid, 98% Purity, C5H5BO5, 100 mg.

- Kuvek, E., et al. (2021).

- ResearchGate. (n.d.). The chemical structures of furan compounds.

- MVA Diagnostics. (n.d.). What is Furan Testing?.

- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Scribd. (n.d.). Furan Analysis.

- SDMyers. (n.d.). Transformer Testing Of Furanic Compounds In Insulating Liquids - Part 1.

- University of Strathclyde. (n.d.). pKa measurement.

- Gomes, P., et al. (2021).

- Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734358, Furan-3-boronic acid.

- Santos, L. L., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules.

- ResearchGate. (n.d.). Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study.

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- Wikipedia. (n.d.). 2-Furoic acid.

- Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid.

- National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid.

- National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5460151, Furan-2-carboxylate.

- FooDB. (n.d.). Showing Compound 2-Furancarboxylic acid (FDB000951).

- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

- ResearchGate. (n.d.). Selected boronic acids and their pKa values.

- SD Fine-Chem Limited. (n.d.). Safety Data Sheet: 2-FUROIC ACID.

- Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

- Williams, R. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25 oC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. mdpi.com [mdpi.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mvadiagnostics.com [mvadiagnostics.com]

- 16. Transformer Testing Of Furanic Compounds In Insulating Liquids - Part 1 | SDMyers [sdmyers.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. datasheets.scbt.com [datasheets.scbt.com]

On the Stability of 2-Carboxyfuran-3-boronic Acid Under Acidic Conditions: Mechanisms, Assessment, and Mitigation

An In-Depth Technical Guide

Abstract

2-Carboxyfuran-3-boronic acid is a bifunctional heterocyclic building block with significant potential in medicinal chemistry and materials science. However, its utility is intrinsically linked to its stability, a factor complicated by the presence of two acid-sensitive moieties: a furan ring and a boronic acid. This technical guide provides an in-depth analysis of the stability of this compound specifically under acidic conditions. We will dissect the competing degradation pathways—protodeboronation and furan ring-opening—elucidate the critical stabilizing role of the C2-carboxyl group, and provide field-proven protocols for stability assessment and handling. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this and structurally related reagents.

Foundational Principles: A Duality of Instability

Understanding the stability of this compound requires an appreciation for the inherent chemical liabilities of its two core components.

The Furan Ring: An Electron-Rich Heterocycle

The furan ring possesses a lower resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol), rendering it significantly more susceptible to acid-catalyzed degradation.[1] In the presence of strong acids, the furan ring can be protonated, leading to irreversible ring-opening and the formation of 1,4-dicarbonyl compounds, or initiating polymerization.[1][2][3]

However, the reactivity of the furan ring is profoundly influenced by its substituents. Electron-withdrawing groups (EWGs), such as the carboxyl group at the C2 position in our target molecule, decrease the ring's electron density. This deactivation effect significantly enhances the ring's stability against acid-induced degradation, a critical factor that must be considered in any stability assessment.[1]

The Boronic Acid Group: The Protodeboronation Pathway

Protodeboronation is a well-documented decomposition pathway for organoboronic acids, involving the protonolysis of the carbon-boron bond to replace it with a carbon-hydrogen bond.[4] This reaction is a common side reaction in processes that utilize boronic acids, such as Suzuki-Miyaura cross-coupling.[4][5] The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the electronic nature of the organic substituent.[4][6] Acid-catalyzed protodeboronation is a general mechanism applicable to a wide range of arylboronic acids.[6]

Dominant Decomposition Pathways in Acidic Media

For this compound, the acidic environment presents two primary competing degradation pathways. The interplay between these pathways dictates the compound's overall stability profile.

Pathway A: Acid-Catalyzed Protodeboronation (Major Pathway)

Given the known reactivity of arylboronic acids, acid-catalyzed protodeboronation is the most probable and dominant degradation pathway for this compound. The reaction proceeds via protonation, which facilitates the cleavage of the C-B bond. The ultimate product of this reaction is 2-furoic acid.[4][6] The presence of the electron-withdrawing carboxyl group does not prevent this pathway and, under certain conditions, can influence its rate.

Caption: Proposed mechanism for acid-catalyzed protodeboronation.

Pathway B: Furan Ring Opening (Minor/Suppressed Pathway)

While acid-catalyzed ring-opening is a known liability for the parent furan, it is significantly suppressed in this compound.[1] The electron-withdrawing nature of the C2-carboxyl group deactivates the furan ring towards the electrophilic attack by protons that initiates ring cleavage. Therefore, this pathway is considered minor under mild to moderate acidic conditions but may become relevant under harsh, forcing conditions (e.g., high temperature, highly concentrated strong acids).[7][8]

Caption: General mechanism for furan ring opening, suppressed by EWGs.

A Practical Guide to Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to stress conditions to accelerate decomposition, allowing for the identification of degradation products and the development of a stability-indicating analytical method.[9]

Experimental Workflow for Forced Degradation

The following workflow provides a self-validating system to assess stability. The core principle is to compare a stressed sample against a control at various time points to quantify the degradation.

Caption: Experimental workflow for a forced degradation study.

Detailed Experimental Protocol: Acid Stress Study

Objective: To quantify the rate of degradation of this compound in a standardized acidic environment and identify the primary degradant.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Deionized Water (18 MΩ·cm)

-

Hydrochloric Acid (0.1 M, standardized)

-

Sodium Hydroxide (0.1 M, standardized)

-

Thermostated incubator or water bath

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution. Causality: Using an aprotic solvent for the stock prevents premature hydrolysis before the stressor is applied.

-

Sample Preparation: In separate amber HPLC vials, combine 500 µL of the stock solution with 500 µL of 0.1 M HCl (for the stress sample) and 500 µL of deionized water (for the control sample). This yields a final analyte concentration of 0.5 mg/mL.

-

Initial Time Point (T=0): Immediately take a 100 µL aliquot from both the stress and control vials. Quench each by adding it to a vial containing 100 µL of 0.1 M NaOH. Dilute with mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL) and analyze immediately via HPLC. Causality: Quenching stops the degradation reaction, ensuring the analytical result accurately reflects the specific time point.

-

Incubation: Place the sealed parent vials into an incubator set to 60°C. Causality: Elevated temperature accelerates the reaction to generate observable degradation within a practical timeframe.

-

Subsequent Time Points: Repeat step 3 at predetermined intervals (e.g., 2, 8, and 24 hours).

-

Analysis: Analyze all quenched and diluted samples using a validated stability-indicating HPLC method.

Analytical Methodology: Stability-Indicating RP-HPLC

A robust reverse-phase HPLC method is critical to separate the parent compound from its potential degradation products, primarily 2-furoic acid.[9]

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: Photodiode Array (PDA) at 254 nm. Causality: A PDA detector is crucial for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants.

-

Injection Volume: 5 µL

Data Presentation and Interpretation

The results of the forced degradation study should be summarized to clearly show the percentage of the parent compound remaining over time. The primary degradation product should be identified, ideally by LC-MS, and its formation should correlate with the loss of the parent compound.

Table 1: Representative Forced Degradation Data (0.05 M HCl at 60°C)

| Time (hours) | Parent Compound Remaining (%) (Control) | Parent Compound Remaining (%) (Acid Stressed) | 2-Furoic Acid Formation (%) (Acid Stressed) |

| 0 | 100.0 | 99.8 | < 0.1 |

| 2 | 99.9 | 85.3 | 14.5 |

| 8 | 99.8 | 52.1 | 47.8 |

| 24 | 99.7 | 15.6 | 84.2 |

The data clearly indicate that the compound is stable in the neutral aqueous control but degrades significantly under acidic stress, with the corresponding formation of 2-furoic acid confirming protodeboronation as the primary degradation pathway.

Strategic Recommendations for Handling and Use

Based on the mechanistic understanding and experimental data, the following best practices are recommended to maintain the integrity of this compound.

-

Storage: The compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and at low temperatures (-20°C is recommended).[9][10] This minimizes exposure to atmospheric moisture, oxygen, and energy sources that can catalyze degradation.

-

Solvent Choice: For non-reactive dissolution, use dry, aprotic solvents (e.g., acetonitrile, THF, dioxane). Avoid protic solvents like water or methanol unless the subsequent reaction requires them, and even then, their use should be minimized and controlled.

-

Reaction Conditions:

-

pH Control: If acidic conditions are required for a reaction, use the mildest possible acid or a buffered system to maintain a less aggressive pH.[1]

-

Temperature: Perform reactions at the lowest effective temperature to minimize the rate of protodeboronation and any potential ring-opening.[1]

-

Anhydrous Techniques: When possible, conduct reactions under scrupulously dry conditions to prevent water from participating in degradation pathways.[1]

-

-

Analytical Diluents: For analytical purposes, especially when assessing purity, prepare samples in a fully aprotic diluent to prevent on-instrument degradation that could lead to erroneously low purity results.[11]

References

- Wikipedia. (2023). Protodeboronation. Wikipedia.

- de Clippel, F., et al. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering.

- Chen, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.

- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.

- de Clippel, F., et al. (2017). Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. PMC - NIH.

- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.

- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

- Waidmann, C. R., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate.

- Waidmann, C. R., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology.

- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Projected Thermal Decomposition Profile of 2-Carboxyfuran-3-boronic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxyfuran-3-boronic acid is a bifunctional heterocyclic compound with significant potential in medicinal chemistry and materials science, acting as a versatile building block. Its stability under thermal stress is a critical parameter for synthesis, formulation, storage, and application. This technical guide provides a comprehensive, predictive analysis of the thermal decomposition profile of this compound. In the absence of direct, published experimental data for this specific molecule, this paper synthesizes information on the known thermal behavior of its constituent functional groups—a furan ring, a carboxylic acid, and a boronic acid—to construct a scientifically grounded, multi-stage decomposition model. We project a sequential decomposition process initiated by dehydration to form boroxine and oxaborolone-like species, followed by decarboxylation, and culminating in the degradation of the furan ring at elevated temperatures. This guide includes detailed, actionable protocols for experimental validation using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), providing researchers with a robust framework for their own investigations.

Introduction: The Structural and Chemical Landscape

This compound integrates three key chemical moieties onto a single five-membered aromatic scaffold:

-

The Furan Ring: An electron-rich heterocycle that can undergo various reactions and contributes to the overall aromaticity and stability of the molecule. Under thermal stress, furanic structures are known to participate in char-forming reactions at high temperatures.

-

The Carboxylic Acid Group (-COOH): Positioned at the 2-position, this group is susceptible to thermal decarboxylation, a common reaction for aromatic carboxylic acids where the carboxyl group is eliminated as carbon dioxide (CO₂).[1][2] Studies on the closely related 2-furoic acid show this process is activated at temperatures as low as 140-160 °C.[3][4]

-

The Boronic Acid Group [-B(OH)₂]: Located at the 3-position, this functional group is known for its ability to form reversible covalent bonds with diols. Thermally, boronic acids are prone to intermolecular dehydration to form cyclic trimers known as boroxines.[5] This process involves the loss of water and can lead to the formation of a cross-linked network, potentially enhancing thermal stability at higher temperatures.[6]

The ortho-like relationship of the carboxylic and boronic acid groups on the furan ring introduces the potential for intramolecular interactions, which is a central hypothesis in our projected decomposition pathway.

Projected Thermal Decomposition Profile: A Multi-Stage Hypothesis

We predict a three-stage thermal decomposition profile for this compound when analyzed under an inert atmosphere (e.g., nitrogen) using TGA and DSC.

Diagram of the Proposed Decomposition Pathway

Caption: A logical flow of the proposed thermal decomposition events.

Quantitative Data Summary

| Stage | Predicted Temperature Range (°C) | Proposed Process | Predicted Mass Loss (%) | Evolved Gases |

| 1 | ~100 - 160 °C | Inter- and Intramolecular Dehydration | ~11.5% - 23.1% | H₂O |

| 2 | ~160 - 250 °C | Decarboxylation | ~28.2% | CO₂ |

| 3 | > 300 °C | Furan Ring & Boroxine Network Degradation | Variable | Small organic fragments, CO |

Table 1: Predicted quantitative data for the thermal analysis of this compound.

Mechanistic Insights into Decomposition Stages

Stage 1: Dehydration (Water Loss)

Upon initial heating, we anticipate two concurrent dehydration events. The onset temperature is guided by the decomposition of furan-3-boronic acid, which begins around 139 °C.[7]

-

Intermolecular Dehydration: Three molecules of this compound condense to form a six-membered boroxine ring, eliminating three molecules of water. This is a characteristic thermal reaction of boronic acids.[8]

-

Intramolecular Dehydration: The proximate carboxylic acid and boronic acid groups may eliminate one molecule of water to form a five-membered cyclic anhydride, an oxaborolone. This is a highly plausible pathway given the ortho-like positioning of the functional groups.

The theoretical mass loss for the elimination of one mole of water per mole of compound (intramolecular) is ~11.5% . The mass loss for the formation of a boroxine (loss of one mole of water per mole of boronic acid on average) is also ~11.5% . If both processes occur or if complete dehydration to B₂O₃ precursors begins, the mass loss could approach that of losing two full water molecules per molecule, or ~23.1% . The corresponding DSC signal would likely be a broad endotherm, characteristic of dehydration and melting processes.

Stage 2: Decarboxylation (Carbon Dioxide Loss)

Following or overlapping with the final phase of dehydration, the carboxylic acid group is expected to undergo decarboxylation. Studies on 2-furoic acid have firmly established that this process is activated in the 140-160 °C range, leading to the formation of furan and CO₂.[4] We project a similar temperature window for this event in this compound.

-

Reaction: The C-C bond between the furan ring and the carboxyl group cleaves, releasing CO₂.

-

Product: The primary solid intermediate would be furan-3-boronic acid or its boroxine equivalent.

The theoretical mass loss for the removal of a CO₂ molecule (44.01 g/mol ) from the initial compound (155.9 g/mol ) is 28.2% . This event should produce a distinct, sharp mass loss step in the TGA curve and may be associated with either an endothermic or exothermic event in the DSC, depending on the overall energetics of the transition.

Stage 3: High-Temperature Degradation and Char Formation

At temperatures exceeding 300 °C, the remaining furanoboroxine network is expected to decompose. This complex process involves the fragmentation of the furan ring and the boron-oxygen network.[9] This stage is typically characterized by a slower, more gradual mass loss in the TGA. The boron-containing species are known to promote char formation, which would result in a significant percentage of residual mass at the end of the experiment.[5] Evolved gases at this stage would be a complex mixture of small organic fragments and carbon monoxide.

Recommended Experimental Validation Protocol

To validate the projected profile, a coupled TGA-DSC-EGA (Evolved Gas Analysis via Mass Spectrometry) experiment is essential.

Experimental Workflow Diagram

Caption: A step-by-step workflow for experimental validation.

Step-by-Step Methodology

-

Instrumentation: A simultaneous TGA-DSC instrument coupled to a mass spectrometer (MS) is required.

-

Sample Preparation:

-

Accurately weigh 5–10 mg of high-purity this compound into an appropriate crucible (alumina or platinum).

-

Record the initial mass precisely.

-

-

TGA-DSC Parameters:

-

Purge Gas: High-purity nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program:

-

-

EGA-MS Parameters:

-

Use a heated transfer line (~200 °C) to prevent condensation of evolved gases.

-

Monitor key mass-to-charge ratios (m/z), including:

-

m/z = 18: Water (H₂O)

-

m/z = 44: Carbon Dioxide (CO₂)

-

m/z = 28: Carbon Monoxide (CO) and/or Nitrogen (N₂)

-

Scan a broader range (e.g., m/z 10-100) to detect potential organic fragments.

-

-

-

Data Analysis:

-

Correlate the mass loss steps observed in the TGA curve with the ion currents from the MS to definitively assign the evolved species to each decomposition stage.

-

Integrate the peaks in the DSC curve to determine the enthalpy changes associated with each thermal event.

-

Conclusion and Implications

This predictive guide, grounded in the established principles of organic thermal decomposition, posits a clear, multi-stage thermal degradation pathway for this compound. We hypothesize a sequence of dehydration, decarboxylation, and ultimate ring degradation. This model serves as an essential starting point for researchers, providing a robust theoretical framework and a detailed experimental protocol to guide empirical studies. Understanding this thermal profile is paramount for defining processing limits, ensuring long-term stability in pharmaceutical formulations, and designing novel materials with predictable thermal behavior.

References

- Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (n.d.). OSTI.GOV. [Link]

- Quora. (2016).

- Wikipedia. (n.d.).

- Allen Institute. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. [Link]

- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023).

- Furan-3-boronic acid. (2024). ChemBK. [Link]

- Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. (2018).

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (n.d.).

- Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.).

- Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). PubMed. [Link]

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Royal Society of Chemistry. [Link]

- Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2011). Wiley Online Library. [Link]

- Effect of aromatic boronic acids on thermal characteristics of polybenzoxazine derivatives. (2019). Middle East Technical University. [Link]

- Order of thermodynamic stability of representative boronic esters. (2019).

- Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. (2019).

- Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. (2001). Organic Chemistry Portal. [Link]

- Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. (2017). Journal of the American Chemical Society. [Link]

- Mechanism of Thermal Decomposition of Furan. (2008). AIChE. [Link]

- Synthesis, Molecular Spectroscopy, Computational, Thermal Analysis and Biological Activity of Some Orotic Acid Complexes. (2021). SCIRP. [Link]

- Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. (2020).

- Effects of Boron Compounds on Thermal Degradation Behaviour of Polymers Involving Ester Linkages. (2010). Middle East Technical University. [Link]

- Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. (2017).

- Furan-3-boronic acid. (n.d.). PubChem. [Link]

- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2013). Royal Society of Chemistry. [Link]

- Peptide Boronic Acids by Late-Stage Hydroboration on the Solid Phase. (2021).

Sources

- 1. Decarboxylation - Wikipedia [en.wikipedia.org]

- 2. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]

- 3. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. open.metu.edu.tr [open.metu.edu.tr]

- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 7. chembk.com [chembk.com]

- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Molecular Spectroscopy, Computational, Thermal Analysis and Biological Activity of Some Orotic Acid Complexes [scirp.org]

An In-depth Technical Guide to 2-Carboxyfuran-3-boronic acid: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Carboxyfuran-3-boronic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, and critical applications, offering field-proven insights into its utility in medicinal chemistry.

Core Compound Identification and Properties

This compound, also known by its synonym 3-Carboxyfuran-2-boronic acid, is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group attached to a furan ring. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures.

| Property | Value | Source |

| CAS Number | 1072952-23-8 | [1] |

| Molecular Formula | C₅H₅BO₅ | [1] |

| Molecular Weight | 155.90 g/mol | [1] |

| Synonyms | 3-Carboxyfuran-2-boronic acid | [1] |

Synthesis of this compound: A Proposed Pathway

While specific, detailed protocols for the synthesis of this compound are not extensively published, a plausible and efficient synthetic route can be designed based on established organometallic methodologies. The most common and effective methods for introducing a boronic acid group onto an aromatic or heterocyclic ring involve the borylation of an organometallic intermediate, such as an organolithium or Grignard reagent, or through a palladium-catalyzed cross-coupling reaction.[2]

A logical starting material for the synthesis of this compound is a suitably protected 3-halofuran-2-carboxylic acid derivative. For instance, beginning with 3-bromofuran-2-carboxylic acid, the carboxylic acid group would first be protected, for example, as a methyl or ethyl ester, to prevent interference with the subsequent organometallic reactions.

Proposed Experimental Protocol:

-

Protection of the Carboxylic Acid: 3-Bromofuran-2-carboxylic acid is esterified, for instance, by reaction with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding methyl or ethyl ester.

-

Lithium-Halogen Exchange: The resulting 3-bromo-2-ester-furan is cooled to a low temperature (typically -78 °C) in an inert solvent like tetrahydrofuran (THF). An organolithium reagent, such as n-butyllithium, is then added dropwise to perform a lithium-halogen exchange, generating a highly reactive 3-lithiofuran intermediate.

-

Borylation: The organolithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This step forms a boronate ester intermediate.

-

Hydrolysis: The reaction mixture is warmed to room temperature and then subjected to an acidic workup (e.g., with dilute hydrochloric acid). This hydrolysis step cleaves the boronate ester and the protecting ester group on the carboxylic acid, yielding the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique chemical properties and their ability to act as versatile synthetic intermediates and potent enzyme inhibitors.[2][3]

Suzuki-Miyaura Cross-Coupling Reactions

One of the most powerful applications of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction enables the formation of carbon-carbon bonds between the furan ring of our title compound and various aryl, heteroaryl, or vinyl halides or triflates. The ability to construct biaryl and heteroaryl scaffolds is of paramount importance in drug discovery, as these motifs are prevalent in a vast number of biologically active molecules.

The presence of the carboxylic acid group on the furan ring offers an additional handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening. It is important to note that the carboxylic acid can sometimes interfere with the catalytic cycle of the Suzuki reaction, potentially by coordinating to the palladium catalyst.[6] Therefore, optimization of reaction conditions, such as the choice of base and catalyst, may be necessary. In some cases, protecting the carboxylic acid as an ester prior to the coupling reaction can lead to improved yields and cleaner reactions.

Caption: Suzuki-Miyaura coupling with this compound.

Enzyme Inhibition

Boronic acids are well-established as potent inhibitors of various classes of enzymes, most notably serine proteases.[3][7] The boron atom in a boronic acid is electron-deficient and can readily form a stable, reversible covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.

The drug Bortezomib (Velcade®), a dipeptide boronic acid, is a prime example of a successful boronic acid-based drug that functions as a proteasome inhibitor in the treatment of multiple myeloma.[8] The boronic acid moiety is crucial for its mechanism of action.

This compound, with its inherent boronic acid functionality, represents a promising scaffold for the design of novel enzyme inhibitors. The furan ring and the carboxylic acid group can be strategically utilized to achieve specificity and enhance binding affinity to the target enzyme through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

Caption: Mechanism of serine protease inhibition by a boronic acid.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its bifunctional nature allows for its seamless integration into complex molecular frameworks via robust synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. Furthermore, the inherent ability of its boronic acid moiety to act as a warhead for enzyme inhibition makes it an attractive starting point for the design of novel therapeutic agents. As the demand for novel chemical entities with diverse biological activities continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

- Google Patents.

- Organic Syntheses. 2-Furancarboxylic acid. [Link]

- PubMed. Boronic acid-based enzyme inhibitors: a review of recent progress. [Link]

- National Institutes of Health.

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

- CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. [Link]

- PubChem. 3-Bromofuran-2-carboxylic acid. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- ResearchGate.

- National Center for Biotechnology Information.

- Wikipedia. 2-Furoic acid. [Link]

- PubChem. 2-Furancarboxylic acid. [Link]

- ResearchGate. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. [Link]

- Justia Patents.

- ResearchGate. Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. [Link]

- PubMed.

- MDPI.

- Google Patents. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.

- Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link]

- MDPI.

- National Center for Biotechnology Information. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

- HETEROCYCLES. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [Link]

- Organic Chemistry Portal.

- CP Lab Safety. 2-Boronofuran-3-carboxylic acid, 98% Purity, C5H5BO5, 100 mg. [Link]

- ResearchGate. A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. [Link]

- ResearchGate.

- Google Patents. WO2011043660A2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof.

- ResearchGate. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Volume 1 and 2), Second Edition. [Link]

- Google Patents.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Commercial Availability and Application of 2-Carboxyfuran-3-boronic Acid and Its Isomer

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Carboxyfuran-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its commercial availability, isomeric forms, key chemical properties, and practical considerations for its use in research and development. This document is intended to serve as a practical resource for scientists seeking to leverage this versatile reagent in their work.

Introduction: The Strategic Value of Furan Boronic Acids in Synthesis

Furan scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. The incorporation of a boronic acid moiety onto the furan ring creates a powerful synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient and modular construction of complex molecular architectures. The additional presence of a carboxylic acid group, as in this compound, offers a further point for diversification or can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a target molecule.[1][2] Boronic acids, in general, have seen a surge in interest in drug discovery, with several FDA-approved drugs containing this functionality.[1]

Isomeric Distinction and Commercial Sourcing

A critical point of clarification for researchers is the existence of two positional isomers, which are often confused. It is imperative to verify the Chemical Abstracts Service (CAS) number to ensure the procurement of the correct isomer for a given synthetic strategy.

Isomer 1: 3-Boronofuran-2-carboxylic acid

-

Synonym: this compound

-

CAS Number: 1799980-25-8

Isomer 2: 2-Boronofuran-3-carboxylic acid

-

Synonym: 3-Carboxyfuran-2-boronic acid

-

CAS Number: 1072952-23-8

Both isomers are commercially available from a range of suppliers, typically in research-grade quantities.

Table 1: Representative Commercial Suppliers

| Supplier Name | Isomer Offered (CAS Number) | Representative Purity | Available Quantities |

| Apollo Scientific | 1799980-25-8 | Not specified | Gram scale |

| abcr GmbH | 1799980-25-8 | Not specified | Gram scale |

| BLD Pharm | 1072952-23-8 | Not specified | Milligram to gram scale |

| CP Lab Safety | 1072952-23-8 | 98% | 100 mg |

Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should always obtain current information and certificates of analysis from suppliers.

Chemical Properties and Stability Considerations

Structure and Reactivity:

The core structure consists of a furan ring substituted with both a boronic acid (-B(OH)₂) and a carboxylic acid (-COOH) group. The boronic acid is a Lewis acid and is the reactive partner in Suzuki-Miyaura couplings.[3] The carboxylic acid can act as a directing group, a point for further functionalization, or a key pharmacophoric element.

Stability:

Furan rings can be susceptible to degradation under strongly acidic or basic conditions.[4] Furthermore, boronic acids, particularly heteroaryl boronic acids, can undergo protodeboronation (loss of the boronic acid group).[5] This degradation can be influenced by temperature, pH, and the presence of certain metals.[5]

Storage and Handling:

To ensure the integrity of this compound and its isomer, the following storage and handling procedures are recommended:

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6] Refrigeration is often recommended.[6]

-

Inert Atmosphere: For long-term storage, blanketing with an inert gas such as argon or nitrogen can prevent oxidative degradation.[6]

-

Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.[6]

Synthetic Considerations

While detailed synthetic procedures for these specific isomers are not widely published in peer-reviewed journals, their synthesis would likely follow established methods for the preparation of heteroaryl boronic acids.

A plausible synthetic route could involve:

-

Halogenation of a suitable furan carboxylic acid or ester precursor. For example, starting with furan-2-carboxylic acid, a bromination at the 3-position could be achieved.

-

Lithium-halogen exchange at low temperature, followed by quenching with a trialkyl borate (e.g., triisopropyl borate).

-

Hydrolysis of the resulting boronate ester to yield the desired boronic acid.

Caption: Plausible synthetic route to 3-Boronofuran-2-carboxylic acid.

Potential Impurities:

Given this likely synthetic route, potential impurities could include:

-

Starting material (unreacted halogenated furan).

-

Homocoupled bi-furan species.

-

Protodeboronated furan carboxylic acid.

-

Boroxine anhydrides (cyclic trimers of the boronic acid).

Purification Strategies

The purification of boronic acids can be challenging due to their polarity and tendency to form boroxines. Common purification techniques include:

-

Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be effective.

-

Acid/Base Extraction: The acidic nature of both the boronic acid and carboxylic acid can be exploited. A patented process for purifying boronic acids involves forming a salt with a base, extracting away non-acidic impurities, and then re-acidifying to recover the purified boronic acid.[7]

-

Chromatography: While silica gel chromatography can be difficult due to the acidity of the silica, reverse-phase chromatography (C18) may be a viable option.[8]

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound and its isomer is as a building block in Suzuki-Miyaura cross-coupling reactions.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. pnas.org [pnas.org]

- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Carboxyfuran-3-boronic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2-Carboxyfuran-3-boronic acid (C₅H₅BO₅). While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles and spectral data from analogous structures—namely furan, carboxylic acids, and arylboronic acids—to construct a robust predictive model for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the molecule's structural verification and characterization. Methodologies are presented with an emphasis on the causal reasoning behind experimental design, ensuring both technical accuracy and practical applicability in a laboratory setting.

Introduction: The Structural Rationale

This compound is a multifunctional heterocyclic compound. Its structure integrates three key chemical motifs on a furan scaffold: a carboxylic acid at the C2 position, a boronic acid at the C3 position, and the furan ring itself. This unique arrangement presents both opportunities and challenges for spectroscopic analysis. The acidity of the two functional groups, the potential for intramolecular hydrogen bonding, and the quadrupolar nature of the boron nucleus all influence the resulting spectra.

A thorough characterization is paramount for confirming synthesis, assessing purity, and understanding the molecule's behavior in various chemical environments, which is critical for its application in fields such as medicinal chemistry and materials science. This guide will deconstruct the molecule's expected spectroscopic signature piece by piece, providing a predictive yet deeply grounded analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, providing detailed information on the hydrogen, carbon, and boron environments.

Foundational Principles: What to Expect

The NMR analysis should be approached as a composite of three distinct structural components: the disubstituted furan ring, the carboxylic acid, and the boronic acid.

-

¹H NMR: The furan ring will display two distinct aromatic protons. Their chemical shifts will be influenced by the electron-withdrawing nature of both the carboxyl and boronic acid groups. The acidic protons of the carboxyl and boronic acid groups are expected to be broad and may exchange with deuterium in solvents like D₂O.

-

¹³C NMR: Five carbon signals are anticipated: four for the furan ring and one for the carboxyl group. The carbons directly attached to the electron-withdrawing substituents (C2 and C3) will be shifted significantly downfield.

-

¹¹B NMR: This technique is indispensable for directly probing the boronic acid functionality. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) form.[1][2] This transition is readily observed by a characteristic upfield shift in the ¹¹B NMR spectrum as pH increases.[2]

Predicted NMR Data

The following data are predicted based on known values for 2-furoic acid[3][4][5], furan-3-boronic acid[6], and general principles of substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |

|---|---|---|---|

| H4 | ~6.8 - 7.0 | Expected to be a doublet, coupled to H5. Shift influenced by adjacent boronic acid. | |

| H5 | ~7.9 - 8.1 | Expected to be a doublet, coupled to H4. Shift influenced by adjacent oxygen and C2-carboxyl group. | |

| C2 | N/A | ~145 - 148 | Carbon bearing the carboxylic acid; significantly deshielded. |

| C3 | N/A | ~125 - 130 | Carbon bearing the boronic acid; signal may be broad due to coupling with ¹¹B. |

| C4 | See H4 | ~114 - 117 | Shielded relative to C5 due to position relative to the carboxyl group. |

| C5 | See H5 | ~148 - 152 | Deshielded due to proximity to ring oxygen and influence of the C2-substituent. |

| COOH | ~12 - 13 | ~159 - 162 | Broad singlet, exchangeable with D₂O. Shift is concentration and solvent dependent.[7] |

| B(OH)₂ | ~8.0 - 8.5 | N/A | Very broad singlet, exchangeable with D₂O. Often difficult to observe. |

Table 2: Predicted ¹¹B NMR Data

| Species | Hybridization | Predicted ¹¹B Shift (ppm) | Conditions & Rationale |

|---|---|---|---|

| Boronic Acid | sp² (Trigonal) | ~28 - 30 | Expected in an acidic to neutral aprotic solvent (e.g., DMSO-d₆).[2] |

| Boronate Ester | sp³ (Tetrahedral) | ~5 - 10 | Formed upon addition of a diol (e.g., catechol, pinacol). |

| Boronate Anion | sp³ (Tetrahedral) | ~3 - 7 | Observed in aqueous solution as pH is raised above the pKa.[2] |

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality data for structural confirmation.

-

Sample Preparation (¹H/¹³C):

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve both the polar carboxylic acid and boronic acid groups without engaging in rapid proton exchange with the analyte's acidic protons, allowing for their observation.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Sample Preparation (¹¹B):

-

Prepare a more concentrated sample, approximately 15-20 mg in ~0.7 mL of solvent. Rationale: ¹¹B is a lower sensitivity nucleus compared to ¹H, requiring a higher concentration for a good signal-to-noise ratio.[1]

-

Use a quartz NMR tube. Rationale: Standard borosilicate glass NMR tubes will produce a large, broad background signal that can obscure the analyte's ¹¹B resonance.[1]

-

-

Instrumental Acquisition:

-

Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

¹H NMR: Acquire with a standard pulse program. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C and the presence of non-protonated carbons.

-

¹¹B NMR: Use a specific boron probe or tune the broadband probe to the ¹¹B frequency. Use a pulse program with a short relaxation delay.

-

-

Confirmatory Experiments:

-

D₂O Exchange: Add a drop of D₂O to the ¹H NMR sample, shake, and re-acquire the spectrum. The disappearance of signals corresponding to the COOH and B(OH)₂ protons confirms their assignment.[7]

-

2D NMR (HSQC/HMBC): For unambiguous assignment of proton and carbon signals, acquire 2D correlation spectra. An HSQC will correlate directly bonded C-H pairs, while an HMBC will show correlations between protons and carbons over 2-3 bonds, confirming the connectivity of the furan ring and substituents.

-

Workflow for NMR Analysis

Caption: Workflow for comprehensive NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups: the carboxylic acid and the boronic acid.

Foundational Principles & Predicted Data

The IR spectrum will be dominated by the characteristic vibrations of the O-H and C=O bonds. Due to extensive hydrogen bonding, particularly the formation of carboxylic acid dimers, the O-H stretching vibration will be exceptionally broad.[8][9]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Notes |

|---|---|---|---|

| 3400 - 3200 | Medium, Broad | B-O-H Stretch | Monomeric boronic acid O-H stretch. |

| 3300 - 2500 | Strong, Very Broad | C-O-H Stretch | Characteristic of a hydrogen-bonded carboxylic acid dimer.[7][10] This band is often superimposed on C-H stretches. |

| ~3100 | Weak | C-H Stretch (Aromatic) | Furan ring C-H vibrations. |

| 1720 - 1680 | Strong, Sharp | C=O Stretch | Carbonyl stretch of the carboxylic acid, likely conjugated with the furan ring.[8] |

| ~1600 & ~1470 | Medium | C=C Stretch | Aromatic ring stretching vibrations of the furan scaffold.[11] |

| 1440 - 1395 | Medium | O-H Bend | In-plane bending of the carboxylic acid O-H.[8] |

| 1380 - 1340 | Strong | B-O Stretch | Boron-oxygen single bond stretch. |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic acid carbon-oxygen single bond stretch.[8] |